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Compound of Interest

Compound Name: Vidupiprant

Cat. No.: B611685 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Vidupiprant (also known as AMG 853) is a potent dual antagonist of the prostaglandin D2

(PGD2) receptors, DP1 (prostanoid D receptor) and CRTH2 (chemoattractant receptor-

homologous molecule expressed on Th2 cells, also known as DP2).[1] Developed for its

potential in treating allergic diseases such as asthma, its efficacy is rooted in the simultaneous

blockade of two key receptors involved in the inflammatory cascade triggered by PGD2.[1] This

guide provides a comparative analysis of Vidupiprant's interaction with its primary targets and

its cross-reactivity with other receptors, supported by available experimental data.

Primary Target Affinity
Vidupiprant exhibits high affinity for both human DP1 and CRTH2 receptors. The inhibitory

activity of Vidupiprant has been quantified through radioligand binding assays, demonstrating

its potency as a dual antagonist.
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Target
Receptor

Assay Type Parameter Value (nM) Reference

CRTH2 (DP2)

Radioligand

Displacement

([³H]-PGD₂)

IC₅₀ (buffer) 3 [1]

Radioligand

Displacement

([³H]-PGD₂)

IC₅₀ (human

plasma)
8 [1]

Functional Assay

(human whole

blood)

Kₑ 0.2 [1]

DP1

Radioligand

Displacement

([³H]-PGD₂)

IC₅₀ (buffer) 4

Radioligand

Displacement

([³H]-PGD₂)

IC₅₀ (human

plasma)
35

Functional Assay

(human whole

blood)

Kₑ 4.7

Cross-Reactivity Profile
An essential aspect of drug development is understanding a compound's selectivity. While

Vidupiprant is described as a selective dual antagonist, publicly available, comprehensive

cross-reactivity data from broad panel screens (such as those conducted by CEREP or

Eurofins Panlabs) for Vidupiprant (AMG 853) is limited in the reviewed literature. Such

screens typically assess the binding of a compound to a wide array of G-protein coupled

receptors (GPCRs), ion channels, kinases, and other enzymes to identify potential off-target

effects.

One study investigating the drug interaction potential of Vidupiprant did not report significant

inhibition of major cytochrome P450 isoforms, other than CYP2C8 by the parent compound
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and its acyl glucuronide metabolite. This suggests a degree of metabolic selectivity.

Further research into publications or drug approval documentation may be necessary to obtain

a complete off-target binding profile.

Signaling Pathways
To understand the functional implications of Vidupiprant's antagonism, it is crucial to visualize

the signaling pathways of its target receptors, DP1 and CRTH2.

DP1 Receptor Signaling Pathway
The DP1 receptor is a G-protein coupled receptor that, upon binding PGD2, primarily couples

to the Gαs subunit. This activation stimulates adenylyl cyclase (AC), leading to an increase in

intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein

Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to

smooth muscle relaxation and inhibition of platelet aggregation.
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Caption: DP1 Receptor Signaling Pathway.

CRTH2 (DP2) Receptor Signaling Pathway
In contrast to DP1, the CRTH2 (DP2) receptor couples to the Gαi/o subunit. Activation of

CRTH2 by PGD2 inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Simultaneously, the βγ subunits of the G-protein can activate phospholipase C (PLC), which

cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and
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diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG

activates Protein Kinase C (PKC). These signaling events contribute to pro-inflammatory

responses, including chemotaxis of eosinophils and Th2 cells.
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Experimental Workflow

Prepare cell membranes
expressing the target receptor

(DP1 or CRTH2)

Incubate membranes with a fixed
concentration of [³H]-PGD₂ and

varying concentrations of Vidupiprant

Separate bound from free radioligand
(e.g., via vacuum filtration)

Quantify radioactivity of the
bound fraction using liquid

scintillation counting

Analyze data to determine the IC₅₀ value
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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